molecular formula C14H15N3O4 B1452067 Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 1217863-09-6

Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B1452067
M. Wt: 289.29 g/mol
InChI Key: HAQNRMKBCZSDCI-UHFFFAOYSA-N
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Description

Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Derivative Formation : A study by Śladowska et al. (1990) focused on the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates, resulting in derivatives of the compound. This process also included the alkylation of these derivatives, leading to the formation of N-1 substituted derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Transformations into Other Systems

  • Conversion to Other Heterocyclic Systems : Research by Śladowska et al. (1997) demonstrated that ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates react with hydrazine hydrate, transforming into derivatives of new heterocyclic systems like pyrido[2,3,4-ef]pyridazino[3,4-e]-1,2,4-triazepine (Śladowska et al., 1997).

Synthesis and Pharmacological Properties

  • Amide Derivatives and Analgesic Activity : Śladowska et al. (1999) described the synthesis of amides of this compound and their derivatives, some of which displayed strong analgesic activity (Śladowska, Sieklucka-Dziuba, Rajtar, Sadowski, & Kleinrok, 1999).

Biological Evaluation

Electron Catalysis in Synthesis

  • Electroorganic Synthesis Method : Veisi et al. (2017) described an electroorganic reaction for synthesizing derivatives of this compound, highlighting an environmentally benign procedure (Veisi, Maleki, & Farokhzad, 2017).

Novel Compounds Synthesis

  • Synthesis of Thieno[2,3-d]pyrimidine Derivatives : Ahmed (2002) focused on synthesizing ethyl 2-methyl-11-oxo-9, 10-dihydro-1H, 11H-pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives (Ahmed, 2002).

properties

IUPAC Name

ethyl 7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-13(19)8-6-9(7-4-5-7)15-11-10(8)12(18)16-14(20)17(11)2/h6-7H,3-5H2,1-2H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNRMKBCZSDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118431
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

CAS RN

1217863-09-6
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclopropyl-1,2,3,4-tetrahydro-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

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